REACTION_CXSMILES
|
[CH:1]([CH:4]1[NH:8][CH2:7][CH2:6]O1)([CH3:3])[CH3:2].[BH4-].[Na+].C[CH2:12][OH:13]>>[CH2:4]([NH:8][CH2:7][CH2:6][CH2:12][OH:13])[CH:1]([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1OCCN1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
treated with EtOAc (150 mL) and water (100 mL) (CAUTION; gas evolution)
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Type
|
STIRRING
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Details
|
stirred at room temp for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with a saturated NaCl solution
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Type
|
EXTRACTION
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Details
|
The combined aqueous layers were back-extracted with EtOAc (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.04 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |